![molecular formula C22H24N2O4 B4333114 5-methoxy-1-(4-methoxyphenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-1H-indole](/img/structure/B4333114.png)
5-methoxy-1-(4-methoxyphenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-1H-indole
Overview
Description
5-methoxy-1-(4-methoxyphenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-1H-indole, also known as MMCM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MMCM belongs to the family of indole derivatives, which have been extensively studied for their biological activity.
Mechanism of Action
The mechanism of action of 5-methoxy-1-(4-methoxyphenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-1H-indole is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new cancer therapies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. It has also been shown to have anti-inflammatory and antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of 5-methoxy-1-(4-methoxyphenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-1H-indole is its high potency and selectivity against cancer cells, which makes it a promising candidate for drug development. However, its complex synthesis method and limited availability may pose challenges for large-scale production and clinical use.
Future Directions
There are several future directions for research on 5-methoxy-1-(4-methoxyphenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-1H-indole, including:
1. Further studies to elucidate the mechanism of action and molecular targets of this compound in cancer cells.
2. Development of new synthetic methods for the production of this compound and related indole derivatives.
3. Investigation of the potential applications of this compound in other areas of medicine, such as neurodegenerative diseases and infectious diseases.
4. Preclinical studies to evaluate the safety and efficacy of this compound in animal models.
5. Clinical trials to evaluate the therapeutic potential of this compound in cancer patients.
In conclusion, this compound is a promising compound with potential applications in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical studies.
Scientific Research Applications
5-methoxy-1-(4-methoxyphenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-1H-indole has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases. It has been shown to exhibit significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
[5-methoxy-1-(4-methoxyphenyl)-2-methylindol-3-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-21(22(25)23-10-12-28-13-11-23)19-14-18(27-3)8-9-20(19)24(15)16-4-6-17(26-2)7-5-16/h4-9,14H,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUJYMISKGXRCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC)C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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